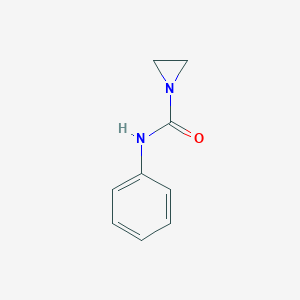
2-Chloro-2,6-dimethylheptane
Vue d'ensemble
Description
2-Chloro-2,6-dimethylheptane is a chemical compound with the molecular formula C9H19Cl . It has an average mass of 162.700 Da and a monoisotopic mass of 162.117523 Da .
Molecular Structure Analysis
The molecular structure of 2-Chloro-2,6-dimethylheptane consists of 9 carbon atoms, 19 hydrogen atoms, and 1 chlorine atom . Unfortunately, the detailed structural analysis is not available in the searched resources.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-2,6-dimethylheptane include a boiling point of 180.5±8.0 °C and a density of 0.861±0.06 g/cm3 .Applications De Recherche Scientifique
Low-Temperature Oxidation Chemistry : A study investigated the low-temperature oxidation chemistry of 2,6-dimethylheptane, focusing on the first oxidation stage crucial for initiation reactions in the low-temperature reaction chain. This research is relevant for understanding the behavior of compounds like 2-Chloro-2,6-dimethylheptane in fuel and biofuel applications (He et al., 2020).
Hydration and Cyclisation Studies : Research on 6-hydroxy-2,6-dimethylhept-2-en-4-one, a derivative of 2,6-dimethylheptane, involves transformations in acidic media. This research provides insights into the behavior of similar compounds, which could be extrapolated to 2-Chloro-2,6-dimethylheptane (Cabani & Ceccanti, 1966).
Oxidation and Rearrangement Products : A study on 2,6-dimethyl-hepta-2,4,6-triene-5-carboxylic acid, derived from a compound similar to 2,6-dimethylheptane, investigated novel cleavages on cyclopropane rings. This research might offer insights into reactions involving 2-Chloro-2,6-dimethylheptane (Matsui et al., 1963).
Synthesis of 2,6-Dimethyltropone : A study developed a method for synthesizing 2,6-dimethyltropone from 2,6-dimethylcyclohexanone. Such methodologies could be relevant for creating derivatives of 2-Chloro-2,6-dimethylheptane (Almássy et al., 2002).
Infrared Fourier Transform Vibrational Assignment : Research on the molecular structure and hydrogen bond strength of 2,6-dimethylheptane-3,5-dione provides insights into the vibrational properties of related compounds, which might include 2-Chloro-2,6-dimethylheptane (Sayyar et al., 2021).
Pheromone Synthesis : A study synthesized enantiomers of 2,6-dimethylheptane-1,7-diol monotetrahydropyranyl ether, contributing to the synthesis of sex pheromone components. This showcases the potential of derivatives of 2,6-dimethylheptane in biological applications (Nakamura & Mori, 2000).
Catalytic Reactions for Conversion of Ketones : A study utilized 2,6-dimethylheptan-4-ol for asymmetrically transforming ketones to chiral acetates. This research highlights the potential of similar compounds in catalytic applications (Jung et al., 2000).
Conformational Analysis : A study on 2,X-dimethylheptanes, including 2,6-dimethylheptane, analyzed conformations using infrared spectra and normal coordinate calculations. This research aids in understanding the structural behavior of similar molecules (Crowder & Lynch, 1985).
Safety and Hazards
The safety data sheet for a similar compound, 2-Chlorobutane, indicates that it is highly flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . While this does not directly apply to 2-Chloro-2,6-dimethylheptane, it suggests that similar precautions may be necessary.
Propriétés
IUPAC Name |
2-chloro-2,6-dimethylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Cl/c1-8(2)6-5-7-9(3,4)10/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWHTGOVVVUUSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379803 | |
| Record name | 2-chloro-2,6-dimethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2,6-dimethylheptane | |
CAS RN |
14093-16-4 | |
| Record name | 2-chloro-2,6-dimethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Cuprate(1-), [sulfato(2-)-O]-](/img/structure/B84275.png)




![methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B84286.png)


